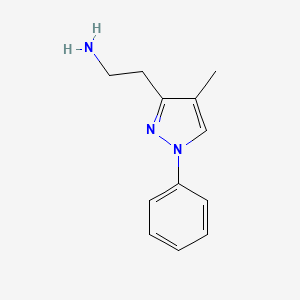
2-Bromo-5-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-bromo-5-methylbenzene. One common method is the reaction of 2-bromo-5-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired sulfonyl chloride intermediate. This intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF) or hydrogen fluoride (HF), to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl fluoride derivative.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) is used in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is the corresponding sulfonyl fluoride derivative.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-Bromo-5-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluorides and sulfonamides.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases by forming covalent bonds with the active site serine residue.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in target molecules. In biological systems, it reacts with the hydroxyl group of serine residues in enzymes, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s active site, preventing substrate binding and catalysis. The compound’s reactivity towards nucleophiles makes it a valuable tool in chemical biology for studying enzyme function and developing inhibitors .
Comparison with Similar Compounds
2-Bromo-5-methylbenzenesulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
2-Bromo-5-methylbenzenesulfonamide: Similar structure but with an amide group instead of a fluoride.
2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a carboxylic acid group instead of a fluoride.
Uniqueness: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly valuable in the design of enzyme inhibitors and covalent probes, where selective and irreversible binding to target proteins is desired .
Properties
Molecular Formula |
C7H6BrFO2S |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
InChI Key |
OEUGNZLFOVSLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridin-2-yl]methyl acetate](/img/structure/B8573676.png)






![3-[2-Hydroxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one](/img/structure/B8573743.png)
